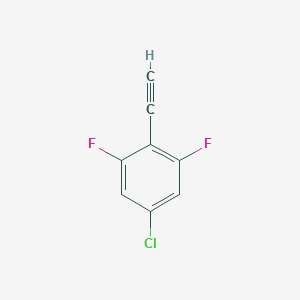
5-Chloro-2-ethynyl-1,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-ethynyl-1,3-difluorobenzene: is an organic compound with the molecular formula C8H3ClF2 and a molecular weight of 172.56 g/mol . It is characterized by the presence of a chloro group, two fluorine atoms, and an ethynyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynyl-1,3-difluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that contains the necessary substituents.
Ethynylation: The ethynyl group is introduced via a coupling reaction, often using acetylene or its derivatives in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large-scale halogenation using industrial reactors.
Catalytic Coupling: Ethynylation using efficient catalytic systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-ethynyl-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst for hydrogenation; halogens (Cl2, Br2) for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Major Products:
Substitution Products: Depending on the nucleophile, products may include 5-substituted-2-ethynyl-1,3-difluorobenzene derivatives.
Addition Products: Hydrogenated or halogenated derivatives of the original compound.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Biological Probes: Utilized in the design of probes for studying biological systems.
Industry:
Material Science: Employed in the production of advanced materials with specific properties.
Chemical Manufacturing: Used in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-ethynyl-1,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The chloro, fluorine, and ethynyl groups can participate in various chemical interactions, such as:
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in different reactions.
Catalytic Activity: The ethynyl group can facilitate catalytic processes by forming complexes with metal catalysts.
Comparación Con Compuestos Similares
2-Ethynyl-1,3-difluorobenzene: Lacks the chloro group, resulting in different reactivity and applications.
5-Chloro-1,3-difluorobenzene: Lacks the ethynyl group, affecting its chemical behavior and uses.
5-Chloro-2-ethynylbenzene: Lacks the fluorine atoms, leading to variations in its chemical properties.
Uniqueness: 5-Chloro-2-ethynyl-1,3-difluorobenzene is unique due to the presence of all three functional groups (chloro, fluorine, and ethynyl) on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
5-chloro-2-ethynyl-1,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKKCHRUYAYPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)

![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)



![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)
![2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2963700.png)

![2-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2963704.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2963707.png)
![6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2963708.png)
